2-Ketoglutaric Acid
2-Ketoglutaric Acid
2-oxoglutaric acid is an oxo dicarboxylic acid that consists of glutaric acid bearing an oxo substituent at position 2. It is an intermediate metabolite in Krebs cycle. It has a role as a fundamental metabolite. It derives from a glutaric acid. It is a conjugate acid of a 2-oxoglutarate(1-).
Oxoglutaric acid, also known as alpha-ketoglutarate or 2-oxoglutarate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Oxoglutaric acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Oxoglutaric acid has been detected in most biofluids, including saliva, urine, feces, and cerebrospinal fluid. Within the cell, oxoglutaric acid is primarily located in the mitochondria, endoplasmic reticulum, peroxisome and cytoplasm. Oxoglutaric acid exists in all eukaryotes, ranging from yeast to humans. Oxoglutaric acid participates in a number of enzymatic reactions. In particular, L-Lysine and oxoglutaric acid can be converted into saccharopine through its interaction with the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. Furthermore, Aminoadipic acid and oxoglutaric acid can be converted into oxoadipic acid and L-glutamic acid; which is mediated by the enzyme kynurenine/alpha-aminoadipate aminotransferase, mitochondrial. Furthermore, L-Alanine and oxoglutaric acid can be converted into L-glutamic acid and pyruvic acid through the action of the enzyme alanine aminotransferase 1. Furthermore, Oxoglutaric acid can be biosynthesized from L-glutamic acid through the action of the enzyme glutamate dehydrogenase 1, mitochondrial. Finally, Oxoglutaric acid can be biosynthesized from isocitric acid; which is mediated by the enzyme isocitrate dehydrogenase. In humans, oxoglutaric acid is involved in the glutamate metabolism pathway, the congenital lactic acidosis pathway, the tyrosine metabolism pathway, and the phenylalanine and tyrosine metabolism pathway. Oxoglutaric acid is also involved in several metabolic disorders, some of which include the sarcosinemia pathway, gaba-transaminase deficiency, fumarase deficiency, and the glutaminolysis and cancer pathway. Outside of the human body, oxoglutaric acid can be found in a number of food items such as sweet basil, mulberry, malus (crab apple), and mexican oregano. This makes oxoglutaric acid a potential biomarker for the consumption of these food products. Oxoglutaric acid has been found to be associated with several diseases known as deafness, onychodystrophy, osteodystrophy, mental retardation, and seizures syndrome, schizophrenia, anoxia, and amish lethal microcephaly; oxoglutaric acid has also been linked to the inborn metabolic disorders including d-2-hydroxyglutaric aciduria.
Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery.
Oxoglutaric acid, also known as alpha-ketoglutarate or 2-oxoglutarate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Oxoglutaric acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Oxoglutaric acid has been detected in most biofluids, including saliva, urine, feces, and cerebrospinal fluid. Within the cell, oxoglutaric acid is primarily located in the mitochondria, endoplasmic reticulum, peroxisome and cytoplasm. Oxoglutaric acid exists in all eukaryotes, ranging from yeast to humans. Oxoglutaric acid participates in a number of enzymatic reactions. In particular, L-Lysine and oxoglutaric acid can be converted into saccharopine through its interaction with the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. Furthermore, Aminoadipic acid and oxoglutaric acid can be converted into oxoadipic acid and L-glutamic acid; which is mediated by the enzyme kynurenine/alpha-aminoadipate aminotransferase, mitochondrial. Furthermore, L-Alanine and oxoglutaric acid can be converted into L-glutamic acid and pyruvic acid through the action of the enzyme alanine aminotransferase 1. Furthermore, Oxoglutaric acid can be biosynthesized from L-glutamic acid through the action of the enzyme glutamate dehydrogenase 1, mitochondrial. Finally, Oxoglutaric acid can be biosynthesized from isocitric acid; which is mediated by the enzyme isocitrate dehydrogenase. In humans, oxoglutaric acid is involved in the glutamate metabolism pathway, the congenital lactic acidosis pathway, the tyrosine metabolism pathway, and the phenylalanine and tyrosine metabolism pathway. Oxoglutaric acid is also involved in several metabolic disorders, some of which include the sarcosinemia pathway, gaba-transaminase deficiency, fumarase deficiency, and the glutaminolysis and cancer pathway. Outside of the human body, oxoglutaric acid can be found in a number of food items such as sweet basil, mulberry, malus (crab apple), and mexican oregano. This makes oxoglutaric acid a potential biomarker for the consumption of these food products. Oxoglutaric acid has been found to be associated with several diseases known as deafness, onychodystrophy, osteodystrophy, mental retardation, and seizures syndrome, schizophrenia, anoxia, and amish lethal microcephaly; oxoglutaric acid has also been linked to the inborn metabolic disorders including d-2-hydroxyglutaric aciduria.
Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery.
Brand Name:
Vulcanchem
CAS No.:
328-50-7
VCID:
VC0032379
InChI:
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)
SMILES:
C(CC(=O)O)C(=O)C(=O)O
Molecular Formula:
C5H6O5
Molecular Weight:
146.1 g/mol
2-Ketoglutaric Acid
CAS No.: 328-50-7
Reference Standards
VCID: VC0032379
Molecular Formula: C5H6O5
Molecular Weight: 146.1 g/mol
CAS No. | 328-50-7 |
---|---|
Product Name | 2-Ketoglutaric Acid |
Molecular Formula | C5H6O5 |
Molecular Weight | 146.1 g/mol |
IUPAC Name | 2-oxopentanedioic acid |
Standard InChI | InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10) |
Standard InChIKey | KPGXRSRHYNQIFN-UHFFFAOYSA-N |
SMILES | C(CC(=O)O)C(=O)C(=O)O |
Canonical SMILES | C(CC(=O)O)C(=O)C(=O)O |
Melting Point | 114 °C (237 °F) 115.5 °C Mp 115 ° 115.5°C |
Physical Description | Solid white to pale yellow crystalline powde |
Description | 2-oxoglutaric acid is an oxo dicarboxylic acid that consists of glutaric acid bearing an oxo substituent at position 2. It is an intermediate metabolite in Krebs cycle. It has a role as a fundamental metabolite. It derives from a glutaric acid. It is a conjugate acid of a 2-oxoglutarate(1-). Oxoglutaric acid, also known as alpha-ketoglutarate or 2-oxoglutarate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Oxoglutaric acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Oxoglutaric acid has been detected in most biofluids, including saliva, urine, feces, and cerebrospinal fluid. Within the cell, oxoglutaric acid is primarily located in the mitochondria, endoplasmic reticulum, peroxisome and cytoplasm. Oxoglutaric acid exists in all eukaryotes, ranging from yeast to humans. Oxoglutaric acid participates in a number of enzymatic reactions. In particular, L-Lysine and oxoglutaric acid can be converted into saccharopine through its interaction with the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. Furthermore, Aminoadipic acid and oxoglutaric acid can be converted into oxoadipic acid and L-glutamic acid; which is mediated by the enzyme kynurenine/alpha-aminoadipate aminotransferase, mitochondrial. Furthermore, L-Alanine and oxoglutaric acid can be converted into L-glutamic acid and pyruvic acid through the action of the enzyme alanine aminotransferase 1. Furthermore, Oxoglutaric acid can be biosynthesized from L-glutamic acid through the action of the enzyme glutamate dehydrogenase 1, mitochondrial. Finally, Oxoglutaric acid can be biosynthesized from isocitric acid; which is mediated by the enzyme isocitrate dehydrogenase. In humans, oxoglutaric acid is involved in the glutamate metabolism pathway, the congenital lactic acidosis pathway, the tyrosine metabolism pathway, and the phenylalanine and tyrosine metabolism pathway. Oxoglutaric acid is also involved in several metabolic disorders, some of which include the sarcosinemia pathway, gaba-transaminase deficiency, fumarase deficiency, and the glutaminolysis and cancer pathway. Outside of the human body, oxoglutaric acid can be found in a number of food items such as sweet basil, mulberry, malus (crab apple), and mexican oregano. This makes oxoglutaric acid a potential biomarker for the consumption of these food products. Oxoglutaric acid has been found to be associated with several diseases known as deafness, onychodystrophy, osteodystrophy, mental retardation, and seizures syndrome, schizophrenia, anoxia, and amish lethal microcephaly; oxoglutaric acid has also been linked to the inborn metabolic disorders including d-2-hydroxyglutaric aciduria. Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery. |
Related CAS | 15303-07-8 (di-ammonium salt) 17091-15-5 (hydrochloride salt) 22202-68-2 (mono-hydrochloride salt) 305-72-6 (di-hydrochloride salt) 86248-59-1 (calcium[2:1]salt) 997-43-3 (mono-potassium salt) |
Solubility | 100 g/l at 20 °C (68 °F) 541.5 mg/mL soluble in water at >1000 g/l at 20°C and petrolatum at <100 g/kg at 20°C |
Synonyms | 2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |
PubChem Compound | 51 |
Last Modified | Nov 11 2021 |
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